molecular formula C13H9N7S B4485657 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

Cat. No.: B4485657
M. Wt: 295.33 g/mol
InChI Key: PJKJCZBRIYFXCH-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a synthetic heterocyclic compound designed for advanced pharmaceutical and biological chemistry research. It features a complex molecular architecture that combines triazolo[1,5-c]quinazoline and pyrimidine pharmacophores, a structure known to be associated with significant biological activity. Researchers are increasingly interested in such fused quinazoline derivatives due to their diverse and potent effects on various biological targets . While the specific properties of this compound require further investigation, analogues within the [1,2,4]triazolo[1,5-c]quinazoline class have demonstrated notable antimicrobial efficacy. For instance, certain derivatives have exhibited significant activity against fungal pathogens such as Candida albicans, with research indicating a correlation between their lipophilicity and biological potency . Furthermore, other triazoloquinazoline isomers have been strategically designed and synthesized as DNA intercalators and topoisomerase II (Topo II) inhibitors, showing promising in vitro cytotoxic activity against human cancer cell lines, including hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116) . The synthetic pathway for related compounds can involve fascinating chemical transformations, such as the Dimroth rearrangement, which is a specific type of ring-chain tautomerism used in medicinal chemistry to access isomeric heterocyclic structures . This reagent is provided exclusively for research purposes in laboratory settings. It is not for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets and conducting their own stability and compatibility tests prior to use.

Properties

IUPAC Name

2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N7S/c21-13-16-9-5-2-1-4-8(9)10-17-12(19-20(10)13)18-11-14-6-3-7-15-11/h1-7H,(H2,14,15,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKJCZBRIYFXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione can be achieved through several methods. One common approach involves the thiolation of oxo derivatives. Another method includes the [5+1] cyclocondensation of [2-(3-heteroaryl-[1,2,4]triazol-5-yl)phenyl]amines with carbon disulfide, potassium ethyl xanthogenate, or aryl isothiocyanates . Industrial production methods typically involve large-scale synthesis using these routes, optimized for yield and purity.

Chemical Reactions Analysis

2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

The structural features of 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione suggest multiple avenues for therapeutic intervention:

Anticancer Activity

Research indicates that triazoloquinazolines exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit various kinases involved in cancer progression. For instance, derivatives of triazoloquinazolines have shown effectiveness against receptor tyrosine kinases (RTKs), which are crucial in tumor growth and metastasis. The inhibition of AXL receptor tyrosine kinase by related compounds has been documented, suggesting potential applications in treating proliferative conditions such as cancer .

Antiviral Properties

The antiviral activity of 1,2,4-triazolo derivatives has been explored extensively. Compounds similar to 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione have been shown to inhibit viral replication mechanisms. For example, studies have demonstrated that triazolo derivatives can act as allosteric inhibitors of HIV-1 RNase H function, providing a novel approach for antiviral therapy .

Anti-inflammatory Effects

Triazoloquinazolines have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds candidates for treating chronic inflammatory diseases. Their mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes that contribute to inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves multi-step reactions starting from pyrimidine derivatives and triazole precursors. Understanding the structure-activity relationship (SAR) is crucial for enhancing the efficacy and specificity of these compounds:

Substituent Effect on Activity Reference
Pyrimidinyl groupEnhances binding affinity
Thione groupIncreases biological activity
Alkyl substitutionsModulates pharmacokinetics

Case Studies

Several case studies illustrate the effectiveness of triazoloquinazolines in various therapeutic contexts:

Case Study 1: Cancer Treatment

A study demonstrated that a derivative of triazoloquinazoline exhibited potent inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation. The compound was able to induce apoptosis in tumor cells while sparing normal cells, showcasing its potential as a selective anticancer agent .

Case Study 2: Antiviral Research

In vitro studies on related compounds revealed significant inhibition of HIV replication. The mechanism involved the disruption of viral enzyme functions critical for replication. This highlights the potential use of such compounds in developing new antiviral therapies against resistant strains of viruses .

Mechanism of Action

The mechanism of action of 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with its target enzymes .

Comparison with Similar Compounds

Structural Analogues and Isomerization Effects

The triazoloquinazoline scaffold is highly versatile, with structural variations influencing physical, chemical, and biological properties. Key comparisons include:

Compound Core Structure Key Substituents Molecular Weight Key Properties
Target compound [1,2,4]triazolo[1,5-c]quinazoline Pyrimidin-2-ylamino (C₂), thione (C₅) ~316.3 g/mol* Antimicrobial, antitumor
2-(2-Pyridinyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thione [1,2,4]triazolo[1,5-c]quinazoline Pyridinyl (C₂), thione (C₅) 279.32 g/mol Discontinued commercial availability; structural simplicity
2-Methyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thione [1,2,4]triazolo[1,5-c]quinazoline Methyl (C₂), thione (C₅) 216.26 g/mol Lower molecular weight; potential solubility advantages
Tetrazolo[1,5-c]quinazoline-5-thione derivatives Tetrazolo[1,5-c]quinazoline Thione (C₅) Varies Antifungal activity against Candida albicans and Aspergillus niger
[1,2,4]Triazolo[4,3-c]pyrimidine derivatives [1,2,4]triazolo[4,3-c]pyrimidine Variable substituents Varies Higher melting points and downfield NMR shifts vs. [1,5-c] isomers

*Calculated based on molecular formula C₁₄H₁₀N₈S.

Key Observations :

  • Positional Isomerism : [1,2,4]Triazolo[1,5-c]quinazoline derivatives exhibit distinct NMR profiles and melting points compared to their [4,3-c] counterparts. For example, [1,5-c] isomers show upfield shifts for C3-H and C5-H protons, whereas [4,3-c] isomers display downfield shifts .

Key Observations :

  • The thione group at position 5 is critical for antimicrobial activity across both triazoloquinazoline and tetrazoloquinazoline classes.
  • Triazoloquinazolines with bulky aromatic substituents (e.g., biphenyl groups) exhibit photoluminescence, expanding their utility beyond therapeutics .

Key Observations :

  • Carbon disulfide is a common reagent for introducing the thione group in triazoloquinazolines .
  • Isomerization between [1,5-c] and [4,3-c] triazolopyrimidines occurs under acidic conditions, impacting synthetic strategies .

Biological Activity

The compound 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial, antifungal, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione can be summarized as follows:

  • Molecular Formula : C10_{10}H8_{8}N6_{6}S
  • Molecular Weight : 232.28 g/mol

This compound features a triazole ring fused with a quinazoline moiety and a pyrimidine substituent, which is crucial for its biological activity.

Antimicrobial and Antifungal Activity

Recent studies have demonstrated that derivatives of triazoloquinazoline compounds exhibit significant antimicrobial and antifungal properties. For instance:

  • A study synthesized several derivatives and tested their activity against various microbial strains including Escherichia coli, Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger. Among these, certain derivatives showed notable activity against C. albicans, with mechanisms linked to their lipophilicity enhancing membrane permeability and interaction with microbial targets .
CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
2aC. albicans25 µg/mL
2cC. albicans20 µg/mL
-E. coliNot significant

Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation:

  • A series of pyrazolo-[1,5-c]quinazolinone derivatives were evaluated for their inhibitory effects on CDK enzymes. Compounds similar to the target compound showed IC50_{50} values ranging from 9.8 to 18.1 µM against various cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship indicated that modifications in the quinazoline scaffold could enhance potency against these targets .

The proposed mechanisms by which 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By targeting CDKs, the compound may disrupt cell cycle progression in cancer cells.
  • Membrane Interaction : Enhanced lipophilicity allows the compound to penetrate microbial membranes effectively.
  • Intercalation with DNA : Some derivatives have shown the ability to intercalate with DNA, affecting replication and transcription processes.

Case Studies

Several case studies have highlighted the efficacy of triazoloquinazoline derivatives:

  • Antimicrobial Study : A derivative was tested against multiple strains of bacteria and fungi, showing significant inhibition of growth in C. albicans and E. coli, supporting its potential as an antimicrobial agent.
  • Anticancer Evaluation : In vitro studies demonstrated that specific derivatives could inhibit proliferation in human cancer cell lines comparable to standard chemotherapeutic agents like 5-fluorouracil.

Q & A

Q. How is analytical purity ensured during large-scale synthesis, and what stability studies are necessary?

  • HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to achieve ≥98% purity. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products (e.g., sulfoxide formation), mitigated by inert packaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Reactant of Route 2
Reactant of Route 2
2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.